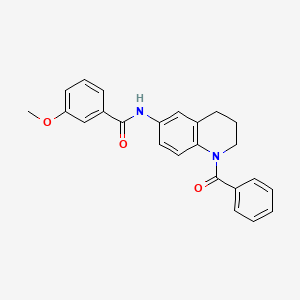

![molecular formula C16H11ClN4O2S B6561419 7-chloro-2-[(3-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1021261-99-3](/img/structure/B6561419.png)

7-chloro-2-[(3-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Chloro-2-[(3-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one (also known as 7-chloro-2-[(3-methoxyphenyl)amino]-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one) is a heterocyclic compound containing both nitrogen and sulfur atoms. It is a member of the quinazolinone class of compounds and is used for a wide range of scientific applications, such as drug synthesis, as an intermediate in the production of dyes, and as a precursor for the synthesis of other compounds.

Mecanismo De Acción

Target of Action

The primary target of this compound is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .

Mode of Action

The compound interacts with the active site of the urease enzyme . The molecular docking simulation performed using AutoDock4 indicates that the compound could interact well with the active site of the urease enzyme . Among all synthesized compounds, compound 7j shows more favorable interactions with the active site, which confirms its great inhibitory activity .

Biochemical Pathways

The urease enzyme plays a critical role in the biochemical pathway of urea conversion to ammonia and carbon dioxide . This conversion leads to an increase in pH, which is essential for the survival of Helicobacter pylori . Therefore, the inhibition of the urease enzyme by this compound can disrupt this pathway and potentially affect the survival of H. pylori .

Pharmacokinetics

The high activity of the synthesized compounds against the urease enzyme suggests that they may have favorable adme properties .

Result of Action

The result of the compound’s action is the inhibition of the urease enzyme, leading to a disruption in the conversion of urea to ammonia and carbon dioxide . This disruption can potentially affect the survival of H. pylori, which relies on this conversion to increase the pH for its survival .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 7-Chloro-2-[(3-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one in lab experiments offers several advantages. It is a relatively inexpensive compound, and it is easily synthesized in the laboratory. Additionally, it is a versatile compound, and it can be used in a wide range of experiments. However, there are also some limitations to its use in the laboratory. It is a relatively unstable compound, and it can be difficult to store for long periods of time. Additionally, it can be toxic when inhaled or ingested, and it should be handled with care.

Direcciones Futuras

For research may include the development of new synthesis methods, the exploration of new applications, and the further investigation of its biochemical and physiological effects. Additionally, further research may be conducted to better understand its mechanism of action and to develop new ways to use it in the laboratory.

Métodos De Síntesis

7-Chloro-2-[(3-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can be synthesized via a three-step reaction. In the first step, 3-methoxyphenylhydrazine is reacted with chlorine in the presence of a base to form this compound. In the second step, the compound is reacted with a base to form the corresponding quinazolinone. In the final step, the quinazolinone is reacted with aldehyde to form the desired product.

Aplicaciones Científicas De Investigación

7-Chloro-2-[(3-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is used in a variety of scientific research applications. It is used as an intermediate in the synthesis of dyes and other compounds. It is also used as a starting material for the synthesis of drugs and other biologically active compounds, such as anti-inflammatory agents, antifungal agents, and anti-cancer agents.

Propiedades

IUPAC Name |

7-chloro-2-(3-methoxyanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN4O2S/c1-23-11-4-2-3-10(8-11)18-15-20-21-14(22)12-7-9(17)5-6-13(12)19-16(21)24-15/h2-8H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQXZWWQFCCDQRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=NN3C(=O)C4=C(C=CC(=C4)Cl)N=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide](/img/structure/B6561352.png)

![N-[(3-methoxyphenyl)methyl]-1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxamide](/img/structure/B6561353.png)

![N-[(3-methoxyphenyl)methyl]-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide](/img/structure/B6561368.png)

![2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6561375.png)

![N-[(3-methoxyphenyl)methyl]-2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide](/img/structure/B6561386.png)

![N-(3-methoxyphenyl)-2-({6-oxo-5-[3-(trifluoromethyl)benzenesulfonyl]-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6561392.png)

![2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B6561393.png)

![2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B6561398.png)

![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B6561400.png)

![2-{5-methoxy-2-[(morpholin-4-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B6561404.png)

![6-({4-[2-(3-methoxyphenoxy)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6561420.png)

![N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B6561430.png)